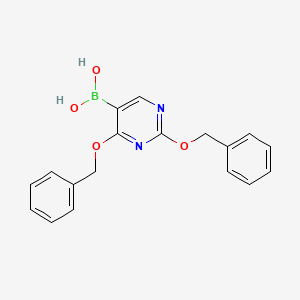![molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1](/img/structure/B1270858.png)
Benzyl[(4-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[(4-methylphenyl)methyl]amine, also known as 4-methylbenzylmethylamine, is an organic compound with the chemical formula C15H17N. It is a white crystalline solid that is soluble in most organic solvents. It is used in the preparation of various bioactive compounds such as anticonvulsants .
Synthesis Analysis
The synthesis of benzylic amines like this compound can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .Molecular Structure Analysis
The molecular formula of this compound is C15H17N . The InChI code is 1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)CNCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.30 g/mol . The compound has a rotatable bond count of 4 . The topological polar surface area is 12 Ų . The refractive index n20/D is 1.534, the boiling point is 195 °C, the melting point is 12-13 °C, and the density is 0.952 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Neurochemistry and Parkinson's Disease Research
- Benzyl[(4-methylphenyl)methyl]amine derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been identified as novel endogenous amines in mouse brains and parkinsonian CSF. Their levels were significantly higher in the CSF of parkinsonian patients compared to controls. 1BnTIQ was found to induce parkinsonism-related behavioral abnormalities in mice, suggesting its potential involvement in the pathophysiology of Parkinson's disease (Kotake et al., 1995).
Brain Studies and Imaging
- Iodophenylalkyl amines, structurally related to this compound, have been studied for brain imaging purposes. The localization of these amines in the rat brain was evaluated to develop I-123-labeled amines useful for brain imaging. The study found that the introduction of a halogen into the ring structure of many amines resulted in greater concentration in the brain compared to the nonhalogenated parent compounds (Winchell et al., 1980).
Toxicology and Metabolism Studies
- Studies have been conducted to understand the metabolism and toxicological effects of various this compound derivatives. For instance, the metabolism of 4,4'-Methylenedianiline (MDA), a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI), was explored. The formation of hemoglobin adducts from non-nitroso metabolites of MDA was investigated for dosimetry purposes, indicating that extrahepatic peroxidative metabolism could be an important pathway for the bioactivation of MDA (Kautiainen et al., 1998).
Pharmacology and Drug Development
- Derivatives of this compound have been explored for their potential pharmacological properties. For instance, anticonvulsant activity was observed in a series of 4-aminobenzamides of primary and secondary amines. These compounds were tested against seizures induced by electroshock and pentylenetetrazole in mice, indicating their potential use in pharmacological applications (Clark et al., 1984).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYMPNQHPOHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373454 |
Source


|
| Record name | benzyl[(4-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55096-86-1 |
Source


|
| Record name | 4-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl[(4-methylphenyl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














